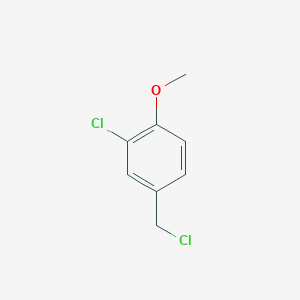

2-Chloro-4-(chloromethyl)-1-methoxybenzene

Overview

Description

2-Chloro-4-(chloromethyl)-1-methoxybenzene is a chemical compound with potential interest in organic chemistry due to its functional groups, which make it a versatile intermediate for various chemical reactions and syntheses.

Synthesis Analysis

The synthesis of compounds similar to 2-Chloro-4-(chloromethyl)-1-methoxybenzene involves key steps such as chloromethylation and methoxylation. For instance, the synthesis of 4-methoxyphenol, a related compound, demonstrates the transformation of 4-chloro-1-nitrobenzene into 4-methoxy-1-nitrobenzene, which is then reduced to 4-methoxyphenol (Cai‐Guang Jian, 2000). Such methodologies could be adapted for the synthesis of 2-Chloro-4-(chloromethyl)-1-methoxybenzene by incorporating chloromethyl and methoxy groups at specific positions on the benzene ring.

Molecular Structure Analysis

The molecular structure of methoxy-substituted benzene derivatives has been extensively studied, revealing the impact of substituents on molecular geometry and electronic properties. X-ray diffraction and quantum chemical calculations have been used to elucidate the structures, showing that methoxy groups can significantly influence the planarity and electronic distribution within the molecule (O. V. Dorofeeva et al., 2009).

Chemical Reactions and Properties

Compounds with chloromethyl and methoxy groups participate in a variety of chemical reactions, including nucleophilic substitutions and electrophilic additions. For example, chloro-methoxy-carbenes, which share functional groups with 2-Chloro-4-(chloromethyl)-1-methoxybenzene, demonstrate reactivity towards electron-poor alkenes and alcohols, forming cyclopropanes and alkyl formates respectively (N. Smith & I. Stevens, 1979).

Physical Properties Analysis

The physical properties of methoxy-substituted benzene compounds are influenced by their molecular structure. Studies on methoxyphenols and dimethoxybenzenes have provided insights into their vapor pressure, vaporization enthalpies, and fusion enthalpies, highlighting the effects of methoxy substitution on their thermodynamic properties (M. Varfolomeev et al., 2010).

Chemical Properties Analysis

The chemical properties of 2-Chloro-4-(chloromethyl)-1-methoxybenzene can be deduced from studies on similar compounds. For instance, the reactivity of methoxychlor, which contains methoxy groups, under electrochemical conditions shows the potential for bond cleavage and formation of dechlorinated products, suggesting that 2-Chloro-4-(chloromethyl)-1-methoxybenzene may undergo similar electrochemical transformations (C. M. McGuire & D. Peters, 2016).

Scientific Research Applications

Environmental Pollutant Degradation

A study by Peverly et al. (2014) explored the electrochemical reduction of methyl triclosan, a compound structurally similar to 2-Chloro-4-(chloromethyl)-1-methoxybenzene, highlighting its environmental pollutant status. The research focused on understanding the pathways for reducing such pollutants in dimethylformamide (DMF), revealing the potential for breaking down environmentally persistent chlorinated compounds through electrochemical methods. This work underscores the importance of identifying efficient degradation pathways for chlorinated organic pollutants, which could include compounds like 2-Chloro-4-(chloromethyl)-1-methoxybenzene (Peverly et al., 2014).

Synthesis and Structural Analysis

Another aspect of research involves the synthesis of compounds for material science or pharmaceutical applications. For instance, Wu et al. (2011) presented the crystal structure of a compound with a methoxybenzene component, illustrating the importance of such structures in the design of new materials or drugs. This study, while not directly involving 2-Chloro-4-(chloromethyl)-1-methoxybenzene, exemplifies how the structural and electronic properties of methoxybenzene derivatives are pivotal in a wide range of scientific fields (Wu et al., 2011).

Molluscicidal Agents

Research by Duan et al. (2014) focused on synthesizing and evaluating the molluscicidal activity of a chloro and methoxy substituted benzene derivative, similar to 2-Chloro-4-(chloromethyl)-1-methoxybenzene. The study not only presents the compound's efficacy as a molluscicide but also its crystal structure, offering insights into its potential environmental and agricultural applications. Such research demonstrates the utility of chloro-methoxybenzene derivatives in developing agents for controlling mollusc populations, which can be pests in agricultural and aquatic settings (Duan et al., 2014).

Electrochemical Studies

McGuire et al. (2016) investigated the direct electrochemical reduction of methoxychlor, another compound related to 2-Chloro-4-(chloromethyl)-1-methoxybenzene, at carbon and silver cathodes in DMF. This study highlights the broader implications of electrochemical approaches in reducing and potentially detoxifying chlorinated methoxybenzenes, suggesting a pathway for mitigating the environmental impact of such compounds. The findings could be relevant to managing the environmental persistence and toxicity of chlorinated organic compounds, including those similar to 2-Chloro-4-(chloromethyl)-1-methoxybenzene (McGuire et al., 2016).

properties

IUPAC Name |

2-chloro-4-(chloromethyl)-1-methoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8Cl2O/c1-11-8-3-2-6(5-9)4-7(8)10/h2-4H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAXSPAXDDROBLQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CCl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8Cl2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40457216 | |

| Record name | 3-CHLORO-4-METHOXYBENZYL CHLORIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40457216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-4-(chloromethyl)-1-methoxybenzene | |

CAS RN |

13719-57-8 | |

| Record name | 3-CHLORO-4-METHOXYBENZYL CHLORIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40457216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[R-(R*,R*)]-tartaric acid, iron potassium salt](/img/structure/B83402.png)